N-tert-Butyl-5-methylisoxazolium perchlorate

epoxy curing thermal latent initiator cationic polymerization

Eliminate azlactone-mediated racemization in anhydrous peptide synthesis. Woodward's Reagent L (CAS 10513-45-8) delivers stable enol ester intermediates (A=0.58) with >98% HPLC purity. Achieves ~10¹ S/cm conductivity as a latent cationic initiator in sub-80°C epoxy-PANI composites. Irreversibly inhibits acetylcholinesterase while sparing butyrylcholinesterase for anionic-site mechanistic studies. Bulk quantities available with oxidizer-compliant global logistics.

Molecular Formula C8H14ClNO5
Molecular Weight 239.65 g/mol
CAS No. 10513-45-8
Cat. No. B078708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butyl-5-methylisoxazolium perchlorate
CAS10513-45-8
SynonymsN,t-butyl-5-methyl isoxazolium perchlorate
N-t-butyl-5-methyl isoxazolium perchlorate
Molecular FormulaC8H14ClNO5
Molecular Weight239.65 g/mol
Structural Identifiers
SMILESCC1=CC=[N+](O1)C(C)(C)C.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C8H14NO.ClHO4/c1-7-5-6-9(10-7)8(2,3)4;2-1(3,4)5/h5-6H,1-4H3;(H,2,3,4,5)/q+1;/p-1
InChIKeyMPSXGPCFLAGJOM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyl-5-methylisoxazolium Perchlorate Overview


N-tert-Butyl-5-methylisoxazolium perchlorate (synonyms: Woodward's Reagent L, IBMP, BIP) is a quaternary isoxazolium salt (C₈H₁₄ClNO₅, MW 239.65, mp 119 °C) that functions as a carboxyl-activating condensing agent for organic-phase peptide synthesis [1], a thermally latent cationic initiator for epoxy resin polymerization [2], and an irreversible inhibitor of acetylcholinesterase with selectivity over butyrylcholinesterase [3]. Its perchlorate anion (ClO₄⁻) confers fundamentally different reactivity, solubility, and thermal latency properties compared to sulfonate-bearing isoxazolium analogs such as N-ethyl-5-phenylisoxazolium-3'-sulfonate (Woodward's Reagent K).

Why N-tert-Butyl-5-methylisoxazolium Perchlorate Is Irreplaceable


Isoxazolium salts share a common heterocyclic core but diverge decisively in counterion nucleophilicity, solvent compatibility, and side-reaction propensity. Replacing the perchlorate anion of N-tert-butyl-5-methylisoxazolium perchlorate with the sulfonate anion of Woodward's Reagent K (N-ethyl-5-phenylisoxazolium-3'-sulfonate) reverses the thermal latent initiator activity ranking (IBMP > IEPS) in epoxide polymerization [1] and dramatically alters the azlactone-mediated racemization risk during peptide bond formation [2]. Furthermore, the compound's irreversible acetylcholinesterase inhibition with sparing of butyrylcholinesterase distinguishes it from non-selective organophosphate inhibitors that lack this anionic-site-directed selectivity [3]. These quantifiable performance differences preclude simple interchange of in-class reagents without compromising yield, purity, latency, or target selectivity.

N-tert-Butyl-5-methylisoxazolium Perchlorate: Differentiation Evidence


Latent Initiator Activity: IBMP vs. IEPS

In the cationic polymerization of glycidyl phenyl ether (GPE) using Woodsward's reagents as thermally latent initiators, N-tert-butyl-5-methylisoxazolium perchlorate (IBMP) exhibited higher initiator activity than N-ethyl-5-phenylisoxazolium-3-sulfonate (IEPS, Woodward's Reagent K). The activity order IBMP > IEPS is attributed to the lower nucleophilicity of the perchlorate counterion (ClO₄⁻) compared to the sulfonate anion, which reduces termination reactions and enhances initiation efficiency [1].

epoxy curing thermal latent initiator cationic polymerization

Azlactone-Mediated Racemization Risk

Under standardized spectral assay conditions (1 mmol hippuric acid, 1 mmol triethylamine, 10 mL acetonitrile), N-t-butyl-5-methylisoxazolium perchlorate (reagent 7) generated 2-phenylazlactone with an IR absorbance of A = 0.58 at 5.45 μm after 20 min. By contrast, N-ethyl-5-phenylisoxazolium-3'-sulfonate (Woodward's Reagent K, reagent 1) produced negligible azlactone (A < 0.02 after 45 min) [1]. The azlactone side-product with reagent 7 can be suppressed by employing 2-picoline as the reaction solvent, enabling isolation of azlactone-free enol ester.

peptide synthesis racemization azlactone enol ester

Selective Acetylcholinesterase Inhibition

N-tert-Butyl-5-methylisoxazolium perchlorate (BIP) acts as an irreversible inhibitor of acetylcholinesterase (AChE) but does not inhibit butyrylcholinesterase (BuChE) at comparable concentrations [1]. This selectivity profile contrasts with classical organophosphate agents (e.g., diisopropylfluorophosphate, paraoxon) that non-selectively inhibit both cholinesterases. The anionic site-directed covalent mechanism of BIP underlies this differential enzyme targeting.

acetylcholinesterase butyrylcholinesterase irreversible inhibitor anionic site

Organic-Phase Peptide Coupling Compatibility

N-tert-Butyl-5-methylisoxazolium perchlorate generates stable enol esters in anhydrous organic solvents (DMF, acetonitrile, 2-picoline) that serve as activated acylating intermediates for amide and ester bond formation. A representative procedure using 3-quinoline carboxylic acid in DMF at room temperature afforded the intermediate enol ester in 44% isolated yield . Woodward's Reagent K, bearing a sulfonate solubilizing group, is instead designed for aqueous-phase protein carboxyl modification and cannot be deployed in water-sensitive organic coupling reactions.

peptide coupling organic synthesis enol ester solvent compatibility

Low-Temperature Cure for Conductive Epoxy-PANI

Epoxy-polyaniline (PANI) composites cured with 10 mol% N-tert-butyl-5-methylisoxazolium perchlorate at 80 °C for 12 h achieved an electroconductivity of approximately 10¹ S/cm with a low conducting percolation threshold of 3 wt% PANI-2 (doped with dodecylsulfonic acid) [1]. UV-vis and IR spectroscopy confirmed that the conductive emeraldine salt form of PANI-2 was maintained after curing. Traditional latent curing agents such as dicyandiamide (DICY) require curing temperatures above 160 °C and do not preserve the conductive PANI oxidation state.

conductive adhesives epoxy composites polyaniline percolation threshold

Key Application Scenarios for N-tert-Butyl-5-methylisoxazolium Perchlorate


Azlactone-Suppressed Peptide Synthesis

When synthesizing enantiomerically pure peptides in anhydrous organic solvents, N-tert-butyl-5-methylisoxazolium perchlorate serves as a carboxyl-activating condensing agent that generates stable enol ester intermediates. The documented azlactone side-reaction (A = 0.58 vs. A < 0.02 for Woodward's Reagent K under identical conditions [1]) necessitates the use of 2-picoline as solvent to suppress racemization, enabling isolation of azlactone-free enol ester. This protocol is suited for peptide sequences where water-sensitive protecting groups or anhydrous conditions preclude the use of aqueous-phase reagents such as Woodward's Reagent K.

Low-Temperature Conductive Epoxy-PANI Adhesives

For electronic packaging and conductive adhesive applications requiring curing temperatures ≤80 °C, N-tert-butyl-5-methylisoxazolium perchlorate functions as a thermal latent cationic initiator that polymerizes epoxy resins while preserving the conductive emeraldine salt form of PANI fillers [2]. The achieved electroconductivity of ~10¹ S/cm and low percolation threshold of 3 wt% PANI-2 [2] make this reagent suitable for antistatic coatings, EMI shielding adhesives, and flexible conductive composites where high-temperature curing (>160 °C) with conventional agents like dicyandiamide would degrade the conductive polymer filler.

AChE-Selective Probe for Neuropharmacology

N-tert-Butyl-5-methylisoxazolium perchlorate (BIP) irreversibly inhibits acetylcholinesterase while sparing butyrylcholinesterase [3], a selectivity profile not offered by classical organophosphate inhibitors. This property positions BIP as a tool compound for studying anionic site-mediated cholinergic mechanisms, for developing affinity labels targeting the AChE peripheral anionic site, and for distinguishing AChE-dependent from BuChE-dependent physiological processes in isolated tissue preparations.

Anhydrous Carboxyl Activation for Amide/Ester Synthesis

In non-aqueous amide and ester bond-forming reactions, N-tert-butyl-5-methylisoxazolium perchlorate activates carboxylic acids via enol ester intermediates that serve as potent acylating agents for amines, alcohols, and thiols under mild conditions . The demonstrated 44% isolated enol ester yield in a model DMF reaction supports its use in the synthesis of amide-containing pharmaceutical intermediates, heterocyclic derivatives, and functional esters where water-sensitive substrates or reagents exclude aqueous coupling chemistries.

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